REACTION_CXSMILES
|
CCN([C:6]1[CH:11]=[CH:10][C:9]2[C:12]([CH3:17])=[CH:13][C:14]([O:16][C:8]=2[CH:7]=1)=[O:15])CC.C1C(O)=CC=CC=1C.[F:26][C:27]1[CH:32]=[CH:31]C(I)=[CH:29][CH:28]=1.[Br:34]C1C=COC=1>>[F:26][C:27]1[CH:32]=[CH:31][C:17]([C:12]2[C:9]3[C:8](=[CH:7][C:6]([Br:34])=[CH:11][CH:10]=3)[O:16][C:14](=[O:15])[CH:13]=2)=[CH:29][CH:28]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=COC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CC(OC2=CC(=CC=C12)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |